molecular formula C18H31NO2Sn B8507098 Stannane, tributyl(4-nitrophenyl)-

Stannane, tributyl(4-nitrophenyl)-

Cat. No.: B8507098
M. Wt: 412.2 g/mol
InChI Key: SGYDQFRDDMXSMY-UHFFFAOYSA-N
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Description

Tributyl(4-nitrophenyl)stannane (CAS RN: 79048-32-1) is an organotin compound with the molecular formula C₁₈H₃₁NO₂Sn and an average molecular mass of 412.162 g/mol . Its structure comprises a tributyltin group bonded to a 4-nitrophenyl moiety, where the nitro (-NO₂) group at the para position confers strong electron-withdrawing properties. This compound is primarily utilized in Stille cross-coupling reactions to synthesize complex aromatic systems, such as organometallic platinum complexes (e.g., TPAPt(PBu₃)₂Cl derivatives) . Its nitro group enhances reactivity in coupling reactions by polarizing the aryl-tin bond, facilitating transmetallation with transition metal catalysts.

Properties

Molecular Formula

C18H31NO2Sn

Molecular Weight

412.2 g/mol

IUPAC Name

tributyl-(4-nitrophenyl)stannane

InChI

InChI=1S/C6H4NO2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;

InChI Key

SGYDQFRDDMXSMY-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of tributyl(4-nitrophenyl)stannane are influenced by its substituent. Below is a comparative analysis with structurally analogous tributylstannanes:

Table 1: Structural and Functional Comparison of Tributylstannane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Applications/Reactivity
Tributyl(4-nitrophenyl)stannane C₁₈H₃₁NO₂Sn 412.16 4-Nitrophenyl Organometallic synthesis (e.g., Pt complexes); electron-withdrawing enhances coupling .
Tributyl(4-fluorophenyl)stannane C₁₈H₃₁FSn 385.15 4-Fluorophenyl Stille coupling for fluorinated aromatics; moderate electron withdrawal .
Tributyl(4-methoxyphenyl)stannane C₁₉H₃₄O₂Sn ~415.17 (calculated) 4-Methoxyphenyl Electron-donating methoxy group stabilizes intermediates; used in asymmetric biphenyl synthesis .
Tributyl(4-octylthiophen-2-yl)stannane C₂₄H₄₆SSn 485.40 4-Octylthiophen-2-yl Organic photovoltaics; alkyl chain improves solubility in semiconducting polymers .
Tributyl(2-nitrophenyl)stannane C₁₈H₃₁NO₂Sn 412.16 2-Nitrophenyl Ortho-nitro group introduces steric hindrance, reducing coupling efficiency .

Key Research Findings

Electronic Effects :

  • The 4-nitrophenyl group’s strong electron-withdrawing nature facilitates coupling with electron-deficient partners. For example, tributyl(4-nitrophenyl)stannane achieved 45% yield in platinum complex synthesis, outperforming methoxy-substituted analogs .
  • In contrast, 4-methoxyphenyl derivatives exhibit slower coupling due to electron donation, which stabilizes the aryl-tin bond .

Steric and Solubility Considerations :

  • Thiophene-based stannanes (e.g., tributyl(4-octylthiophen-2-yl)stannane) are preferred in organic electronics due to their extended π-conjugation and alkyl side chains, which enhance solubility in organic solvents .
  • 2-Nitrophenyl substitution introduces steric hindrance, reducing reactivity compared to the para isomer .

Environmental and Safety Profiles: Organotin compounds, including tributyl(4-nitrophenyl)stannane, are listed under the OSPAR Convention for their environmental toxicity, particularly to marine organisms . The nitro group may exacerbate persistence in ecosystems.

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